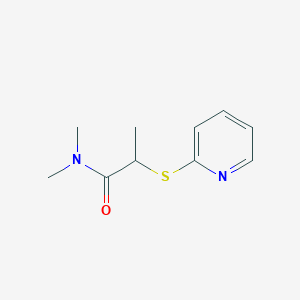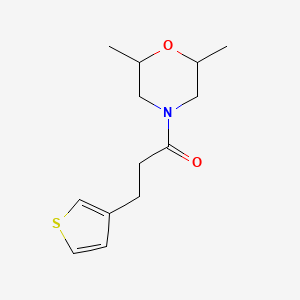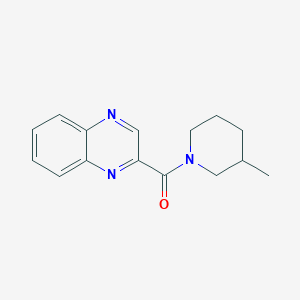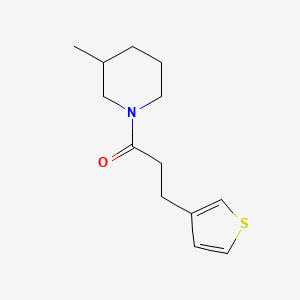
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of Dibutylone is similar to other cathinones such as methylone and ethylone.
Mécanisme D'action
Dibutylone acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a euphoric and stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dibutylone include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue, leading to increased energy levels. Dibutylone has been shown to induce hyperthermia and seizures in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dibutylone in lab experiments include its availability and low cost. It is also easy to synthesize and purify. However, the limitations include its potential for abuse and the lack of research on its long-term effects.
Orientations Futures
There are several future directions for research on Dibutylone. One area of interest is its potential as a treatment for depression and anxiety. Another area of research is its effects on the cardiovascular system and the risk of cardiac events. Additionally, more studies are needed to determine the long-term effects of Dibutylone on the brain and body.
Conclusion:
In conclusion, Dibutylone is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Dibutylone has been studied for its potential as a treatment for depression and anxiety. However, more research is needed to determine its long-term effects on the brain and body.
Méthodes De Synthèse
The synthesis of Dibutylone involves the reaction of 2-amino-1-(3,5-dimethylphenyl)propan-1-one with thiophene-3-carboxylic acid in the presence of a reducing agent. The reaction is carried out in a solvent such as acetic acid or ethanol. The final product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. It has also been studied for its potential as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-7-12(2)9-15(8-11)14(16)4-3-13-5-6-17-10-13/h5-6,10-12H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKPDRAQYEISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)





![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)




